1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine
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Overview
Description
1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine is a complex organic compound that features a naphthalene ring, a phenylmethanesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine typically involves multiple steps. One common method starts with the preparation of naphthalene-1-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are also crucial due to the reactive nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalene-1-carbonyl)-3-m-tolyl-thiourea: Similar in structure but contains a thiourea group instead of a piperazine ring.
Naphthalene-1-carboxanilides: Compounds with a naphthalene ring and carboxanilide group, showing different biological activities.
Uniqueness
1-(Naphthalene-1-carbonyl)-4-phenylmethanesulfonylpiperazine is unique due to its combination of a naphthalene ring, phenylmethanesulfonyl group, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O3S/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)23-13-15-24(16-14-23)28(26,27)17-18-7-2-1-3-8-18/h1-12H,13-17H2 |
InChI Key |
ZFQSTYJKFQHSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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